2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide
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Overview
Description
2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide is a chemical compound with the molecular formula C14H17F3N2O2 It is known for its unique structural features, including a trifluoromethyl group and a piperidine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide typically involves the reaction of 2-(2-methoxyphenyl)piperidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the trifluoroacetic anhydride and other reagents.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The piperidine ring can engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide
- 2,2,2-trifluoro-N-(2-pyridyl)acetamide
- 2,2,2-trifluoro-N-(2-thienyl)acetamide
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the methoxyphenyl-substituted piperidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H17F3N2O2 |
---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C14H17F3N2O2/c1-21-11-7-3-2-5-9(11)12-10(6-4-8-18-12)19-13(20)14(15,16)17/h2-3,5,7,10,12,18H,4,6,8H2,1H3,(H,19,20) |
InChI Key |
KCJIGUZEHFEEOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(CCCN2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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